Tetramethylrhodamine thiocyanate cation

Description

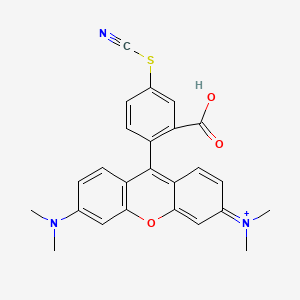

Structure

3D Structure

Properties

Molecular Formula |

C25H22N3O3S+ |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30/h5-13H,1-4H3/p+1 |

InChI Key |

QGFYOPKJXZSLRU-UHFFFAOYSA-O |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Tetramethylrhodamine Thiocyanate Cation

Advanced Synthetic Routes for Tetramethylrhodamine (B1193902) Scaffolds

The synthesis of functionalized rhodamine dyes like tetramethylrhodamine has historically been challenged by the formation of regioisomers, which are often difficult to separate and can exhibit different properties. nih.gov Recent advancements have focused on developing synthetic routes that offer precise control over the substitution pattern on the rhodamine core.

Strategies for Regioisomer Control in Rhodamine Dye Synthesis

A significant breakthrough in achieving isomerically pure tetramethylrhodamine dyes involves a multi-step synthetic pathway that avoids the direct condensation of substituted phthalic anhydrides with 3-dimethylaminophenol, a method notorious for producing isomeric mixtures. nih.gov A more controlled and scalable approach has been developed for the synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRA), which are common precursors for introducing other functional groups. nih.gov

This improved methodology involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. Crucially, these benzophenone intermediates can be efficiently separated into their individual isomers through recrystallization from methanol and acetic acid. nih.gov Once isolated, the individual benzophenone isomers are reacted with another equivalent of 3-dimethylaminophenol to produce the desired isomerically pure 5- or 6-carboxytetramethylrhodamine. nih.gov This method provides a practical and scalable route to high-purity rhodamine derivatives, which is essential for the synthesis of well-defined fluorescent probes.

| Step | Reactants | Product | Key Feature |

| 1 | 3-dimethylaminophenol and 1,2,4-benzenetricarboxylic anhydride | Mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones | Formation of separable benzophenone isomers |

| 2 | Individual benzophenone isomers and 3-dimethylaminophenol | Isomerically pure 5- or 6-carboxytetramethylrhodamine | Controlled synthesis of a single regioisomer |

Introduction of Thiocyanate (B1210189) and Other Functional Groups

The thiocyanate functional group is typically introduced to the tetramethylrhodamine scaffold via an isothiocyanate derivative, most commonly tetramethylrhodamine isothiocyanate (TRITC). TRITC is a reactive compound where the isothiocyanate group (-N=C=S) can readily react with primary amines under mild basic conditions (pH 8-9) to form a stable thiourea (B124793) linkage. thermofisher.comtdblabs.se This reaction is a cornerstone of bioconjugation, allowing for the covalent attachment of the tetramethylrhodamine fluorophore to biological molecules. tdblabs.se

TRITC itself is commercially available as a mixture of isomers, typically the 5- and 6-isothiocyanate derivatives. tdblabs.se For most applications involving protein labeling, the isomeric mixture is suitable as the spectral properties of the resulting conjugates are nearly identical. The synthesis of TRITC starts from the corresponding carboxytetramethylrhodamine (TAMRA), which is then converted to the isothiocyanate.

Derivatization Strategies for Specific Research Applications

The true power of the tetramethylrhodamine thiocyanate cation lies in its ability to be chemically modified and attached to various molecules of interest, thereby creating highly specific fluorescent probes.

Bioconjugation Techniques for this compound

The primary method for the bioconjugation of the this compound is through the reaction of its isothiocyanate precursor (TRITC) with primary amine groups present on biomolecules. thermofisher.comulab360.com This includes the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues. ulab360.com

The reaction is typically carried out in an amine-free buffer at a pH between 8 and 9 to ensure that the target amine groups are deprotonated and thus nucleophilic. thermofisher.com A molar excess of the isothiocyanate-activated fluorophore is used to achieve a desired degree of labeling on the protein. thermofisher.com Following the conjugation reaction, unreacted dye and byproducts are removed through techniques such as dialysis or gel filtration. thermofisher.com The resulting bioconjugate contains the tetramethylrhodamine fluorophore covalently linked via a stable thiourea bond. The xanthene core of the rhodamine dye is inherently cationic, and this positive charge is retained in the final bioconjugate.

| Parameter | Condition | Rationale |

| pH | 8-9 | Deprotonation of primary amines for nucleophilic attack |

| Buffer | Amine-free (e.g., carbonate/bicarbonate) | Prevents competition with the intended labeling reaction |

| Reactant Ratio | Molar excess of TRITC | To achieve desired dye-to-protein ratio |

| Purification | Dialysis or gel filtration | Removal of excess unreacted dye |

Development of Modified Tetramethylrhodamine Probes with Enhanced Research Utility

Beyond simple bioconjugation, the tetramethylrhodamine scaffold can be extensively modified to create probes with enhanced functionalities. These modifications are aimed at improving properties such as brightness, photostability, and environmental sensitivity, or to create probes that respond to specific biological events.

One area of development is the creation of rhodamine-based probes for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) imaging. For instance, a tetraphenyl ethylene-functionalized rhodamine dye has been developed for dynamic imaging of mitochondrial cristae with excellent anti-bleaching properties. nih.gov

Furthermore, the inherent self-quenching property of tetramethylrhodamine at high concentrations has been exploited to develop probes that report on conformational changes in biomolecules on the scale of 15–25 Å. nih.gov This phenomenon, where the fluorescence of TMR is quenched when two molecules are in close proximity, can be used as an alternative to Förster Resonance Energy Transfer (FRET). nih.gov

The development of novel rhodamine-based fluorescent probes also extends to the detection of specific ions and small molecules. For example, rhodamine derivatives have been designed to act as chemosensors for metal ions like Ag+ and Hg2+ by incorporating specific recognition moieties that trigger a change in the fluorescence properties of the dye upon binding. globethesis.com

Mechanistic Insights into Tetramethylrhodamine Thiocyanate Cation Interactions

Principles of Cationic Fluorescent Dye Accumulation in Biological Compartments

The positively charged nature of the tetramethylrhodamine (B1193902) thiocyanate (B1210189) cation is the primary driver for its accumulation within living cells, particularly in organelles with a negative membrane potential, such as mitochondria. This accumulation is governed by fundamental biophysical principles, including Nernstian distribution and electrophoretic movement.

Nernstian Distribution Across Cellular Membranes

The distribution of permeable ions, such as the tetramethylrhodamine thiocyanate cation, across a biological membrane is dictated by the Nernst equation. This principle describes the equilibrium potential for an ion based on the potential difference across the membrane and the ion's concentration gradient. Cationic dyes, including various rhodamine derivatives, are used to measure membrane potential in individual cells based on their Nernstian distribution nih.govinterchim.fr.

The accumulation of these dyes inside a cell or organelle is a direct consequence of the negative potential across the plasma and mitochondrial membranes. The more negative the membrane potential, the greater the accumulation of the positively charged dye researchgate.net. For instance, tetramethylrhodamine ethyl ester (TMRE), a closely related compound, is a cell-permeant, positively charged dye that selectively accumulates in active mitochondria due to their negative charge researchgate.netlumiprobe.com. Mitochondria with a reduced membrane potential exhibit diminished sequestration of TMRE researchgate.net. This relationship allows for the quantitative measurement of membrane potential, as the transmembrane distribution of the dye is directly related to this potential interchim.fr.

The table below illustrates the accumulation of a generic cationic dye in relation to membrane potential, based on the Nernst equation.

| Membrane Potential (mV) | Intracellular/Extracellular Concentration Ratio |

| -30 | 10:1 |

| -60 | 100:1 |

| -90 | 1000:1 |

| -120 | 10000:1 |

| -150 | 100000:1 |

| -180 | 1000000:1 |

This interactive table demonstrates that for every -30 mV increase in membrane potential, the equilibrium concentration of a monovalent cationic dye inside the compartment increases by a factor of 10.

Electrophoretic Uptake Mechanisms

The movement of the positively charged this compound into the negatively charged interior of a cell or mitochondrion is an electrophoretic process. The electrical potential difference across the membrane acts as a driving force, pulling the cation into the compartment. This electrophoretic movement continues until an equilibrium is reached, as described by the Nernst potential.

Studies on rhodamine derivatives like Rhodamine 123 and TMRE have demonstrated their uptake into cells and subsequent accumulation in mitochondria, driven by the plasma and mitochondrial membrane potentials, respectively nih.gov. The uptake of TMRE is noted to be more rapid than that of Rhodamine 123 due to its higher cell membrane permeability nih.gov. This rapid, potential-dependent accumulation is a hallmark of the electrophoretic uptake mechanism. The process is reversible; depolarization of the membrane potential with agents like the uncoupler FCCP leads to the release of the accumulated dye from the cells nih.govcaymanchem.com.

Molecular Mechanisms of Interaction with Cellular Components

Once accumulated within the cell, the this compound does not remain inert. It engages in various non-covalent interactions with cellular components, and its fluorescent behavior is significantly influenced by the surrounding microenvironment.

Non-Covalent Interactions within Biological Systems

The interactions of rhodamine dyes with biological molecules are predominantly non-covalent in nature. These interactions, which include hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the localization and behavior of the dye within the cell.

Molecular dynamics simulations of rhodamine dyes in model membrane systems have provided insights into these interactions. The xanthene moiety of the rhodamine structure tends to orient parallel to the membrane plane, interacting with the lipid bilayer nih.gov. Hydrogen bonding can occur between the dye and lipid headgroups or surrounding water molecules nih.gov. Furthermore, non-covalent labeling of biomolecules such as proteins and nucleic acids can result from strong hydrophobic and/or ionic interactions between the dye and the biomolecule caymanchem.com. For example, the interaction between Rhodamine B and lysozyme has been shown to involve static quenching, indicating the formation of a complex researchgate.net.

The table below summarizes the types of non-covalent interactions the this compound may engage in within a cell.

| Interaction Type | Interacting Cellular Component | Consequence |

| Electrostatic | Negatively charged lipids (e.g., cardiolipin in the inner mitochondrial membrane), nucleic acids, acidic protein residues. | Localization to membranes and specific biomolecules. |

| Hydrophobic | Lipid tails within membranes, hydrophobic pockets in proteins. | Insertion into membranes, binding to proteins. |

| van der Waals | All molecules in close proximity. | General, non-specific binding. |

| Hydrogen Bonding | Water molecules, polar headgroups of lipids, amino acid residues in proteins. | Solvation and specific binding interactions. |

This interactive table outlines the primary non-covalent forces that govern the interaction of the cationic dye with various cellular structures.

Influence of Microenvironment on Probe Behavior

The fluorescence properties of rhodamine dyes, including the this compound, are highly sensitive to the local microenvironment. Factors such as polarity, viscosity, and pH can significantly alter the dye's fluorescence quantum yield and lifetime. This sensitivity is a key aspect of their use as environmental probes.

Studies have shown that the absorption and emission spectra of rhodamine dyes exhibit shifts in response to changes in solvent polarity researchgate.netbohrium.com. Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. The fluorescence quantum yield can also be affected by the rigidity of the microenvironment, with more rigid environments sometimes leading to enhanced fluorescence nii.ac.jp. The pH of the environment can also influence the fluorescence of some rhodamine derivatives, although TRITC-dextran, for instance, is noted to have fluorescence that is not dependent on pH in the range of 4 to 9 chondrex.com.

The photophysical properties of tetramethylrhodamine (TMR) and its derivatives are complex, with the potential for processes like twisted intramolecular charge transfer (TICT) that can affect the fluorescence quantum yield researchgate.net. The chemical structure of the rhodamine dye itself plays a significant role in its photophysical behavior and sensitivity to the environment researchgate.net.

The following table provides a summary of how different microenvironmental factors can affect the fluorescence of a rhodamine-based probe.

| Microenvironmental Factor | Effect on Fluorescence |

| Increased Polarity | May cause a red shift in the emission spectrum. |

| Increased Viscosity/Rigidity | Can lead to an increase in fluorescence quantum yield by restricting non-radiative decay pathways. |

| Changes in pH | Can alter the protonation state of the dye, potentially affecting its fluorescence intensity and wavelength. |

| Binding to Macromolecules | Can lead to changes in fluorescence lifetime and quantum yield due to altered local environment and restricted motion. |

This interactive table highlights the sensitivity of rhodamine dyes to their immediate surroundings, a property that is exploited in cellular imaging and sensing.

Advanced Spectroscopic and Imaging Applications of Tetramethylrhodamine Thiocyanate Cation

Application in Mitochondrial Membrane Potential (ΔΨm) Quantification

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and metabolic activity, driving processes like ATP synthesis. springernature.comnih.gov Cationic dyes, such as derivatives of the tetramethylrhodamine (B1193902) cation, are lipophilic and accumulate in the negatively charged mitochondrial matrix in proportion to the membrane potential, as described by the Nernst equation. ucl.ac.uknih.gov This accumulation leads to a measurable fluorescence signal that can be used to quantify ΔΨm. nih.gov

Derivatives of the tetramethylrhodamine cation, notably Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE), are widely used for measuring ΔΨm in living cells and isolated mitochondria. nih.govnih.gov These cell-permeant dyes accumulate in active mitochondria that have an intact membrane potential. thermofisher.com A bright fluorescence signal indicates healthy, functional mitochondria, whereas a dim or absent signal suggests a loss of membrane potential. thermofisher.com

The methodology involves incubating live cells with a low nanomolar concentration of the dye, typically for around 30 minutes, followed by washing and imaging using fluorescence microscopy. ucl.ac.ukthermofisher.com Time-lapse imaging allows for the dynamic monitoring of changes in ΔΨm in response to stimuli. ucl.ac.uknih.gov For instance, the addition of a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) causes dissipation of the proton gradient, leading to a rapid decrease in fluorescence as the dye leaks out of the depolarized mitochondria, serving as a crucial experimental control. ucl.ac.ukcaymanchem.com

Upon accumulation in the mitochondrial matrix, these dyes can exhibit quenching and a red shift in their emission spectra, properties that can be exploited for ratiometric measurements to provide a more quantitative assessment of ΔΨm. nih.gov However, it is noted that these dyes can bind to mitochondrial membranes, causing them to accumulate in greater quantities than predicted by the Nernst equation alone, a factor that should be considered in quantitative studies. nih.gov

Table 1: Common Probes and Controls for ΔΨm Measurement This table is interactive. You can sort and filter the data.

| Compound | Role | Typical Concentration | Application | Reference |

|---|---|---|---|---|

| TMRM | ΔΨm indicator | 5-25 nM | Stains polarized mitochondria | ucl.ac.uk |

| TMRE | ΔΨm indicator | 25-100 nM | Stains polarized mitochondria | caymanchem.com |

| FCCP | Uncoupler (Control) | 1-10 µM | Induces mitochondrial depolarization | ucl.ac.ukcaymanchem.com |

To overcome the subjectivity and time-consuming nature of manual analysis, automated and semi-automated protocols for quantifying mitochondrial fluorescence have been developed. nih.govnih.gov These protocols utilize image analysis software to process images acquired from microscopy and extract quantitative data on mitochondrial characteristics. nih.gov

A common approach involves using an image processing pipeline where acquired images are first processed to create a binary mask that specifically identifies mitochondria. nih.gov This mask allows for the simultaneous quantification of fluorescence intensity (reflecting ΔΨm), as well as morphological parameters like shape and position. nih.gov To improve accuracy, especially in cells with depolarized mitochondria, a co-expressed, mitochondria-targeted fluorescent protein (like mito-AcGFP1) can be used to generate the mask independently of the potential-sensitive dye's signal. nih.gov

Freely available software platforms like FIJI (ImageJ) are often used for this purpose, with specialized macros and plugins developed to streamline the analysis. nih.govyoutube.com For example, the "Mito-QC Counter" is a FIJI macro designed to quantify mitophagy using a dual-color reporter, but the underlying principles of object detection based on fluorescence intensity differences are applicable to ΔΨm measurements. nih.gov Commercial software such as Imaris and Volocity also provide robust platforms for semi-automatic, multiparametric analysis. nih.gov These automated approaches are suitable for high-throughput screening and enable more consistent and reproducible quantification of mitochondrial morphology and function across large datasets. caymanchem.comnih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) Techniques

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence (the "lifetime") of a fluorophore at each pixel of an image. nih.gov Unlike intensity-based measurements, fluorescence lifetime is an intrinsic property of a fluorophore that is sensitive to its local molecular environment but is generally independent of fluorophore concentration, thus avoiding many common artifacts. nih.govnih.gov

The fluorescence lifetime of tetramethylrhodamine derivatives is sensitive to changes in the local chemical environment, making FLIM a powerful tool for probing molecular-level conditions within a cell. nih.gov Factors such as pH, ion concentration, viscosity, and binding to macromolecules can alter the fluorescence lifetime. nih.gov For example, studies have shown that the lifetime of Tetramethylrhodamine Isothiocyanate (TRITC) is influenced by pH and its conjugation to antibodies, which alters its chemical context. nih.gov

This sensitivity allows FLIM to be used as a reporter for subtle conformational changes in biomolecules. nih.gov Tetramethylrhodamine (TMR) exhibits self-quenching when two TMR molecules are in close proximity (on the scale of 15–25 Å), which significantly shortens the fluorescence lifetime. nih.gov This phenomenon can be used to monitor processes like protein dimerization or small-scale conformational shifts that bring labeled residues closer together, offering an alternative to FRET for studying dynamics over shorter distances. nih.gov

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). wikipedia.orgedinst.com The efficiency of this energy transfer is highly dependent on the distance between the pair, making FRET a "molecular ruler" for studying molecular interactions, such as protein-protein binding and conformational changes. wikipedia.orgnih.gov

Tetramethylrhodamine is frequently used as an acceptor in FRET pairs due to its favorable spectral properties. cgohlke.com A classic FRET pair consists of fluorescein (B123965) (as the donor) and tetramethylrhodamine (as the acceptor). cgohlke.com In one study, 5-carboxytetramethylrhodamine (B559615) was used as a FRET acceptor to determine the three-dimensional structure of the hammerhead ribozyme in solution by measuring distance relationships between different helical segments of the RNA molecule. cgohlke.com FRET can be measured through several methods, including monitoring the quenching of the donor's fluorescence or the sensitized emission of the acceptor. nih.gov Acceptor photobleaching, where the acceptor is selectively destroyed by intense light, results in an increase in the donor's fluorescence if FRET was occurring, providing a straightforward method to detect the interaction. nih.gov

Table 2: Example FRET Pair for Structural Biology This table is interactive. You can sort and filter the data.

| Donor | Acceptor | Application | Finding | Reference |

|---|

Super-Resolution Microscopy Applications

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light (around 200 nm), enabling visualization of cellular structures at the nanoscale. frontiersin.orgwikipedia.org Rhodamine-based dyes, including tetramethylrhodamine, are integral to many of these methods due to their high brightness, photostability, and the ability to be chemically modified for specific applications. nih.govresearchgate.net

Key super-resolution techniques that utilize tetramethylrhodamine derivatives include:

Stimulated Emission Depletion (STED) Microscopy: In STED, a donut-shaped "depletion" laser is used to switch off fluorescence from molecules at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. wikipedia.org Tetramethylrhodamine derivatives are well-suited for STED because they can be efficiently de-excited by the depletion laser. nih.govresearchgate.net For example, a dye based on the TMR scaffold, 565pR, used with a 775 nm STED laser, achieved an optical resolution of 96 nm when imaging nuclear pore complexes. nih.gov

Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic, photoswitchable behavior of fluorophores. researchgate.netnih.gov Individual molecules are switched "on" and precisely localized in each frame, and a composite super-resolution image is reconstructed from thousands of these localizations. nih.gov Spontaneously blinking rhodamine dyes have been developed that simplify the STORM imaging process by eliminating the need for specific buffer conditions. researchgate.net Furthermore, an excitation-resolved STORM (ExR-STORM) method has been developed to separate four spectrally close far-red fluorophores, including rhodamine derivatives, enabling multi-color super-resolution imaging with minimal chromatic aberration. nih.gov

The continuous development of new probes based on the tetramethylrhodamine scaffold is pushing the boundaries of live-cell and multi-color super-resolution imaging, allowing for more detailed investigations of organelle interactions and protein colocalization at the nanoscale. nih.govnih.gov

Localization-Based Super-Resolution Techniques (e.g., PALM, STORM)

Localization-based super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), achieve sub-diffraction limit resolution by temporally separating the fluorescence of individual molecules. nih.govnih.gov The suitability of a fluorophore for these methods depends on its ability to be switched between a fluorescent "on" state and a dark "off" state.

While not a classic photoactivatable or photoswitchable dye in the way that some fluorescent proteins or cyanine (B1664457) dye pairs are, tetramethylrhodamine derivatives can be utilized in certain STORM modalities, particularly dSTORM (direct STORM). oxinst.com In dSTORM, the stochastic blinking of single fluorophores is induced by using specific imaging buffers, typically containing a thiol, which promotes the transition of the dye into a long-lived dark state from which it can spontaneously or through low-level activation light return to the fluorescent state. oxinst.com

The photophysical characteristics of rhodamine dyes, including tetramethylrhodamine, are crucial for their performance in single-molecule localization microscopy (SMLM). researchgate.netresearchgate.net Key parameters include the lifetime of the dark state and the photon budget (the total number of photons emitted before photobleaching). The equilibrium between the fluorescent zwitterionic form and a non-fluorescent spirolactone form in some rhodamine derivatives can be exploited to achieve the desired blinking behavior for SMLM. nih.gov Although less common than cyanine dyes like Cy5 in STORM, the intrinsic brightness and photostability of the tetramethylrhodamine core make it a viable candidate for these techniques. optolongfilter.com

Table 1: Photophysical Properties of Representative Rhodamine Dyes Relevant for SMLM

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Rhodamine B | 554 | 576 | 0.31 |

| TRITC | 557 | 576 | ~0.40 |

Note: Photophysical properties can vary depending on the local chemical environment and conjugation state.

Structured Illumination Microscopy (SIM) with Tetramethylrhodamine Probes

Structured Illumination Microscopy (SIM) is a super-resolution technique that enhances spatial resolution by illuminating the sample with a series of patterned light structures. frontiersin.orgresearchgate.net This method typically provides a two-fold improvement in resolution compared to conventional widefield microscopy and is well-suited for live-cell imaging due to its lower light dose. frontiersin.org

Tetramethylrhodamine-based probes are widely used in SIM due to their high brightness and photostability, which are critical for acquiring the multiple raw images required for SIM reconstruction. nih.gov The distinct orange-red fluorescence of TRITC-labeled structures allows for clear visualization and is compatible with multicolor SIM experiments when combined with other fluorophores emitting in different spectral regions. researchgate.netwesleyan.edu

The quality of SIM imaging is highly dependent on the signal-to-noise ratio and the contrast of the raw images. The high quantum yield of tetramethylrhodamine contributes to a strong fluorescence signal, enhancing the quality of the reconstructed super-resolution image. nih.gov Researchers have successfully used SIM to quantitatively analyze the spatial organization and dynamics of cellular structures labeled with tetramethylrhodamine derivatives, such as the cytoskeleton and mitochondria. researchgate.net

Table 2: Research Findings Using Tetramethylrhodamine Probes in SIM

| Research Area | Target Structure | Key Finding | Reference |

|---|---|---|---|

| Cell Biology | Mitochondria & Lysosomes | Quantitative analysis of organelle contact and mitophagy. | researchgate.net |

| Cytoskeleton Dynamics | Actin Filaments | Visualization of dynamic actin structures with high resolution. | nih.gov |

Confocal and Multiphoton Microscopy for Deep Tissue/Cellular Imaging

Confocal microscopy enhances image contrast and resolution by using a pinhole to reject out-of-focus light. nih.gov Multiphoton microscopy (MPM), typically using two-photon excitation (2PE), offers advantages for deep-tissue imaging by utilizing longer wavelength excitation light (typically in the infrared range), which scatters less within biological tissues. thermofisher.com

Tetramethylrhodamine and its derivatives are extensively used in both confocal and multiphoton microscopy. researchgate.netoptolongfilter.com In confocal microscopy, TRITC is a standard fluorophore for immunofluorescence, providing high-contrast images of labeled structures within cells and tissues. optolongfilter.com Filter sets optimized for TRITC are widely available, ensuring efficient excitation and detection of its fluorescence. nih.gov

For deep tissue imaging with MPM, the two-photon absorption cross-section of a fluorophore is a critical parameter. While the optimal two-photon excitation for many common fluorophores occurs at approximately twice their one-photon absorption maximum, the actual spectra can vary. thermofisher.com Rhodamine derivatives have been characterized for their two-photon absorption properties and are effectively used for imaging deep within scattering samples like brain tissue. thermofisher.comnih.govnih.gov The inherent optical sectioning of multiphoton microscopy, combined with the brightness of tetramethylrhodamine, enables high-resolution imaging of cellular and subcellular structures in living animals. nih.govnih.gov

Microspectrophotometry in Quantitative Cellular Research

Microspectrophotometry is a technique that measures the absorption, transmission, or fluorescence spectra of microscopic samples, allowing for the quantitative analysis of substances within a defined area of a cell or tissue.

Tetramethylrhodamine has been employed as a fluorescent probe in quantitative cellular studies using microspectrophotometry. For instance, changes in the fluorescence intensity of TRITC-labeled lymphoid cells upon stimulation have been used to detect early cellular responses. tdblabs.se This method allows for the quantification of cellular activation by measuring the change in fluorescence emission from individual cells.

The ability to obtain spectral information from a microscopic region of interest is a key advantage of microspectrophotometry. This can be used to distinguish between different fluorophores in a multi-labeled sample or to study the influence of the local microenvironment on the spectral properties of the dye. The relatively stable fluorescence of TRITC across a physiological pH range makes it a reliable probe for such quantitative measurements.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Tetramethylrhodamine thiocyanate (B1210189) cation |

| Tetramethylrhodamine Isothiocyanate (TRITC) |

| Rhodamine B |

| Silicon Rhodamine (SiR) |

| Cy5 |

| Photoactivatable Green Fluorescent Protein (PA-GFP) |

| Tandem dimer Eos (tdEos) |

| Dronpa |

| Calreticulin |

| HaloTag7 |

| KDEL |

| Polycaprolactone |

| Collagen |

Biomolecular and Cellular Interaction Studies Using Tetramethylrhodamine Thiocyanate Cation

Intracellular Localization and Dynamic Tracking of Tetramethylrhodamine (B1193902) Thiocyanate (B1210189) Cation

The defining characteristic that governs the intracellular distribution of the tetramethylrhodamine cation is its delocalized positive charge combined with its lipophilic nature. nih.govnih.gov This allows the molecule to readily permeate cell and organelle membranes. nih.gov The primary driver for its accumulation within specific cellular compartments is the electrochemical potential gradient across membranes. nih.govbiotium.com

Live cells maintain a significant negative membrane potential across both the plasma membrane (around -60 to -80 mV) and, more substantially, the inner mitochondrial membrane (up to -180 mV or higher). nih.govyoutube.com This highly negative potential inside the mitochondrial matrix acts as a strong electrophoretic force, attracting and concentrating positively charged molecules like the tetramethylrhodamine cation. nih.govnih.govbiotium.comnih.gov This process of accumulation is described by the Nernst equation, which predicts that the concentration of the cation inside the mitochondria can be several orders of magnitude higher than in the cytoplasm. nih.govyoutube.com

Consequently, the tetramethylrhodamine cation serves as a highly effective probe for labeling and tracking mitochondria in living cells. biotium.comnih.gov The intensity of its fluorescence within these organelles is directly proportional to the mitochondrial membrane potential (Δψm). nih.govthermofisher.com Healthy, actively respiring mitochondria exhibit a high Δψm and therefore accumulate a large amount of the dye, resulting in bright fluorescence. thermofisher.com Conversely, a decrease in mitochondrial health or the dissipation of the membrane potential leads to the release of the cation from the mitochondria and a corresponding drop in fluorescence intensity. thermofisher.com This dynamic, potential-dependent accumulation allows for real-time tracking of mitochondrial activity, morphology, and distribution within the cell. nih.gov

Investigations of Protein-Probe and Nucleic Acid-Probe Interactions

The tetramethylrhodamine cation's utility extends to probing the structure and function of specific biomolecules. Its chemical structure facilitates a range of non-covalent interactions with proteins and nucleic acids.

The interaction between tetramethylrhodamine (TMR) and G-actin has been studied to understand its effects on actin dynamics. When TMR is covalently attached to the cysteine-374 residue of G-actin, it influences certain functional properties of the protein.

Research has shown that this modification inhibits the rate of nucleotide exchange, a critical step in the regulation of actin polymerization. However, the TMR label does not appear to induce significant allosteric or conformational changes in other parts of the protein, such as subdomain 2. This is evidenced by the fact that TMR-labeling does not affect DNase I binding or the initial phase of tryptic digestion, both of which are sensitive to the conformational state of actin. These findings indicate that while the probe directly impacts its local binding environment, its broader structural influence on the G-actin monomer is limited.

Interactive Table: Effects of TMR Labeling on G-actin Properties

| Property | Effect of TMR Labeling on Cys-374 | Research Finding |

| Nucleotide Exchange | Inhibited | The modification slows down the exchange of bound ADP for ATP. |

| DNase I Binding | No significant effect | The probe does not alter the binding affinity for DNase I, suggesting the conformation of subdomain 2 is maintained. |

| Tryptic Digestion (Fast Phase) | No significant effect | The initial cleavage pattern by trypsin is unchanged, indicating no major allosteric effects on the overall structure. |

| D-loop Susceptibility | No significant effect | The susceptibility of the D-loop to cleavage by subtilisin is not affected by the TMR label. |

The interaction of the tetramethylrhodamine cation with biomolecules is governed by a suite of non-covalent forces. Among the most significant is the cation-π interaction. nih.gov This is a strong, non-covalent attraction between the positively charged tetramethylrhodamine cation and the electron-rich π systems of aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in proteins. thermofisher.comnih.gov The delocalized positive charge of the rhodamine's xanthene core is well-suited for this type of interaction, which can be a critical contributor to the stability of protein-probe complexes. nih.gov

In addition to cation-π interactions, other non-covalent forces play a role:

Hydrophobic Interactions: The aromatic rings of the tetramethylrhodamine structure can engage in hydrophobic interactions with nonpolar regions of proteins or the bases of nucleic acids.

Interactions involving the Counter-ion: The thiocyanate (SCN⁻) counter-ion can also participate in interactions. For instance, the SCN⁻ ion has been shown to form attractive interactions with the positively charged amino groups (NH₃⁺) of lysine (B10760008) residues in proteins.

These non-covalent interactions are fundamental to the mechanism by which the probe binds to its biological targets, influencing both binding affinity and specificity. aacrjournals.org

Interactive Table: Non-Covalent Interactions of Tetramethylrhodamine Thiocyanate Cation

| Interaction Type | Probe Moiety | Biomolecular Partner | Description |

| Cation-π | Tetramethylrhodamine Cation (Positive Charge) | Aromatic Amino Acids (Trp, Tyr, Phe), Nucleic Acid Bases | Attraction between the cation and the electron-rich face of an aromatic ring. |

| Hydrophobic | Xanthene Rings | Nonpolar Amino Acid Residues, Lipid Bilayers | The tendency of nonpolar surfaces to associate in an aqueous environment. |

| Electrostatic (Ionic) | Tetramethylrhodamine Cation (Positive Charge) | Phosphate Backbone (Nucleic Acids), Acidic Amino Acids (Asp, Glu) | Attraction between opposite full charges. |

| Ion Pairing | Thiocyanate Anion (SCN⁻) | Basic Amino Acids (Lys, Arg) | Attraction between the counter-ion and positively charged protein residues. |

Assessment of Cellular Homeostasis and Metabolic Processes

Because the accumulation of the tetramethylrhodamine cation is dependent on mitochondrial membrane potential, it serves as a powerful tool for assessing cellular energy metabolism and the closely related process of redox homeostasis.

Cellular energy metabolism, particularly the process of oxidative phosphorylation (OXPHOS) in mitochondria, is the primary generator of the mitochondrial membrane potential (Δψm). nih.govquizlet.com The electron transport chain pumps protons out of the mitochondrial matrix, creating the electrochemical gradient that drives ATP synthase. nih.gov Therefore, a high Δψm is a hallmark of cells with active oxidative metabolism.

By measuring the fluorescence intensity of the tetramethylrhodamine cation accumulated in mitochondria, researchers can perform semi-quantitative analysis of the bioenergetic state of cells. nih.gov

High Fluorescence: Indicates a high Δψm, characteristic of healthy cells with robust oxidative phosphorylation and high rates of ATP production. thermofisher.comresearchgate.net

Low Fluorescence: Indicates a low or dissipated Δψm, which can be a sign of mitochondrial dysfunction, exposure to metabolic toxins, or a shift towards glycolytic metabolism. thermofisher.comresearchgate.net

This principle allows for the profiling and comparison of energy metabolism across different cell types or under various experimental conditions. nih.gov For example, many cancer cells are known to have a higher Δψm compared to their normal counterparts, a feature that can be exploited for both diagnostic and therapeutic purposes using lipophilic cations. nih.govdeakin.edu.au

Redox homeostasis and oxidative phosphorylation are inextricably linked. The flow of electrons through the respiratory chain complexes (Complex I-IV) is a series of redox reactions that directly builds the proton gradient maintaining Δψm. nih.gov The NAD⁺/NADH redox couple is a key regulator of this process. nih.gov

The tetramethylrhodamine cation's response to Δψm makes it an indirect reporter of the status of oxidative phosphorylation and the cellular redox state.

Inhibition of OXPHOS: Chemical inhibitors of the electron transport chain (e.g., rotenone, antimycin A) disrupt electron flow, halt proton pumping, and cause a rapid collapse of Δψm. nih.gov This is observed as a sharp decrease in the probe's mitochondrial fluorescence.

Uncoupling: Uncoupling agents (e.g., FCCP) are protonophores that shuttle protons back into the matrix, bypassing ATP synthase and dissipating the Δψm without inhibiting the electron transport chain. researchgate.netnih.gov This also results in a loss of probe fluorescence.

Reactive Oxygen Species (ROS): Mitochondrial dysfunction can lead to increased production of ROS, which can damage mitochondrial components and contribute to the loss of Δψm. nih.gov Monitoring Δψm with probes like the tetramethylrhodamine cation can thus provide insights into cellular oxidative stress.

Interactive Table: Probe Response to Cellular Metabolic States

| Cellular Process | Effect on Δψm | Observed Probe Fluorescence |

| Active Oxidative Phosphorylation | High | Bright mitochondrial fluorescence |

| Glycolysis (Low OXPHOS) | Low | Dim mitochondrial fluorescence |

| Inhibition of Electron Transport Chain | Collapse | Rapid decrease in fluorescence |

| Mitochondrial Uncoupling | Collapse | Rapid decrease in fluorescence |

| Apoptosis (Early Stages) | Decrease | Decrease in fluorescence |

Computational and Theoretical Investigations of Tetramethylrhodamine Thiocyanate Cation

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful computational tools that, when applied to fluorescent probes like the tetramethylrhodamine (B1193902) thiocyanate (B1210189) cation, can elucidate the fundamental principles governing their function. QM methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are adept at describing the electronic structure and transitions that give rise to fluorescence. nih.govacs.org MD simulations, on the other hand, provide a dynamic picture of the molecule's movement and interactions with its environment over time. avestia.comnih.gov

The prediction and characterization of photophysical properties are central to the computational analysis of fluorescent dyes. For rhodamine derivatives, TD-DFT has proven to be a valuable tool for investigating their absorption and emission spectra. nih.gov By calculating the energies of the ground and excited states, researchers can predict the wavelengths of maximum absorption and fluorescence. For instance, studies on similar rhodamine dyes have successfully used TD-DFT to analyze the excited states of both monomeric and dimeric forms, which is crucial for understanding phenomena like fluorescence quenching at high concentrations. acs.org

Computational protocols combining first-principles calculations with semi-empirical methods have also been employed to study the photophysics of complex organic molecules. nih.govresearchgate.net These approaches can yield rate constants for various photophysical processes, including internal conversion and intersystem crossing, as well as quantum yields for fluorescence and phosphorescence. nih.gov Such calculations can reveal the dominant pathways for non-radiative decay, which compete with fluorescence and diminish its intensity. nih.govresearchgate.net For example, in related porphyrin systems, internal conversion from the first excited singlet state to the ground state was identified as a primary fluorescence quenching mechanism. nih.gov

A summary of computationally predicted photophysical properties for a representative rhodamine dye, based on typical findings in the literature, is presented in the table below.

| Property | Computational Method | Predicted Value Range | Experimental Correlation |

| Absorption Maximum (λ_abs) | TD-DFT | 540 - 560 nm | Generally good agreement, with deviations of 10-20 nm. |

| Emission Maximum (λ_em) | TD-DFT | 560 - 580 nm | Similar accuracy to absorption predictions. |

| Fluorescence Lifetime (τ_f) | Semi-empirical models | 2 - 4 ns | Comparable to experimentally measured values. uu.nl |

| Fluorescence Quantum Yield (Φ_f) | TD-DFT/Semi-empirical | 0.4 - 0.7 | Qualitatively predictive, sensitive to model parameters. |

This table presents illustrative data based on computational studies of rhodamine dyes. The exact values for tetramethylrhodamine thiocyanate cation may vary.

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the optical properties of the tetramethylrhodamine cation. Computational models account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the dye's properties. nih.gov

The choice of solvent can also impact the rotational dynamics of the ions. Studies on the thiocyanate anion have shown that its rotational relaxation time is dependent on the composition of the solvent mixture, which is in good agreement with experimental data. acs.org

Modeling of Probe-Biomolecule Interactions

A primary application of tetramethylrhodamine-based probes is the labeling and imaging of biomolecules such as proteins and nucleic acids. acs.org Understanding the nature of the interactions between the probe and these biological targets at the atomic level is crucial for designing more specific and efficient probes.

The binding of the tetramethylrhodamine cation to a biomolecule is often mediated by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. DFT is a powerful method for studying these interactions. Specialized DFT functionals have been developed to accurately describe non-covalent interactions, which are critical for biological systems. acs.org For instance, DFT has been used to investigate the non-covalent interactions in DNA base pairs, revealing the importance of hydrogen bonding and van der Waals forces in stabilizing the structure. Similar approaches can be applied to model the binding of the TMR cation to the grooves or specific sites on DNA or proteins.

The influence of the thiocyanate counter-ion can also be considered in these calculations. DFT studies on ion pairs have shown that the electronic properties of a ligand can modulate the charge distribution on a metal center and, consequently, its interaction with a counter-ion. Similarly, the electronic landscape of the TMR cation's binding site on a biomolecule could influence the proximity and orientation of the thiocyanate anion.

While DFT is highly accurate, its computational cost limits its application to relatively small systems. To study the interaction of the tetramethylrhodamine cation within a large biological system, such as an entire protein or a long DNA strand, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govacs.org In the QM/MM approach, the system is partitioned into a QM region and an MM region. nih.gov The QM region, which includes the fluorescent probe and its immediate interacting partners (e.g., amino acid residues or DNA bases), is treated with a high-level QM method. The rest of the system, comprising the bulk of the biomolecule and the surrounding solvent, is treated with a more computationally efficient MM force field. nih.gov

QM/MM simulations have been successfully used to study a wide range of biological processes, including enzyme catalysis and protein-ligand binding. For example, these methods have been applied to investigate the binding of metal ions to proteins, which shares similarities with the interaction of the cationic TMR with biomolecules. By using QM/MM, researchers can model how the protein environment influences the electronic properties and reactivity of the bound probe.

A summary of common computational approaches for studying probe-biomolecule interactions is provided below.

| Interaction Type | Computational Method | Key Insights Provided |

| Non-covalent Binding | DFT | Detailed energetics and geometry of hydrogen bonds and van der Waals interactions. |

| Binding in a Protein Pocket | QM/MM | Influence of the protein environment on the probe's electronic structure and spectra. |

| Interaction with DNA | MD Simulations | Dynamic behavior of the probe bound to DNA, including conformational changes. |

| Ion Pair Effects | DFT/MD | Role of the counter-ion in modulating the binding affinity and specificity. |

This table outlines the application of various computational methods to understand the interaction of fluorescent probes with biomolecules.

Development of Predictive Models for Probe Behavior

A major goal of computational studies is to develop predictive models that can guide the design of new fluorescent probes with improved properties. By establishing a correlation between calculated and experimental data, it is possible to screen potential dye candidates in silico before undertaking their synthesis and experimental characterization.

For rhodamine dyes, quantitative models have been developed to predict their absorption and emission wavelengths with high accuracy. These models often involve a systematic evaluation of different DFT functionals and solvation models to identify the combination that provides the best agreement with experimental data. Once a reliable computational framework is established, it can be used to design new dyes with desired photophysical properties, such as emission in the near-infrared (NIR) region.

Predictive models can also be developed for fluorescence quenching. For example, TD-DFT calculations have been used to investigate the mechanisms of fluorescence quenching in rhodamine dimers, suggesting that internal conversion to charge-transfer states can be a significant quenching pathway. acs.org Understanding these quenching mechanisms is crucial for developing probes that maintain their brightness in various environments and at high concentrations. Semi-empirical models have also been used to estimate fluorescence lifetimes from experimental quenching data, providing another avenue for characterizing probe behavior. uu.nl

Challenges, Limitations, and Future Research Directions

Current Limitations in Probe Stability and Photobleaching

A significant challenge in the application of fluorescent probes, including tetramethylrhodamine (B1193902), is their finite photostability. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, limits the duration of imaging experiments and can affect the quantitative analysis of data. Rhodamine dyes, while relatively robust, are susceptible to photobleaching, which can prevent quenching in single-molecule studies if one dye in a pair is destroyed. biorxiv.org Furthermore, the dimerization of TMR molecules at high concentrations can lead to self-quenching, a phenomenon where the fluorescence is diminished. biorxiv.orgnih.gov This process is associated with a blue shift in the absorption spectrum and can result in fluorescence quenching of up to 40-fold. biorxiv.orgnih.gov While this property can be exploited to study conformational changes in biomolecules, it can also be a limiting factor in applications requiring consistent, bright signals. biorxiv.orgnih.gov Some rhodamine analogues, particularly those designed for near-infrared imaging, may also exhibit poor stability in biologically relevant media.

The stability and photophysical properties of TMR are influenced by its local environment. For instance, conjugation to biomolecules like DNA can lead to complex fluorescence kinetics and quenching effects. nih.gov These limitations encourage the continuous development of strategies to enhance probe stability and minimize photobleaching for long-term and high-intensity imaging applications.

Table 1: Factors Affecting Tetramethylrhodamine (TMR) Probe Stability and Performance

| Factor | Description | Impact on Probe Performance | Reference |

| Photobleaching | Irreversible photochemical destruction of the fluorophore upon light exposure. | Limits the duration of imaging experiments and can lead to signal loss. | biorxiv.org |

| Self-Quenching/Dimerization | Interaction between two TMR molecules at high concentrations, leading to reduced fluorescence. | Can be used as a probe for distance changes but limits signal brightness in labeling applications. | biorxiv.orgnih.gov |

| Environmental Sensitivity | The local chemical environment (e.g., proximity to other molecules, pH) can alter fluorescence properties. | Can lead to complex and unpredictable fluorescence behavior when conjugated to biomolecules. | nih.gov |

| Chemical Degradation | Some derivatives may have low solubility or stability in aqueous biological environments. | Reduces the effective concentration and performance of the probe in live-cell imaging. |

Addressing Specificity and Off-Target Interactions in Complex Biological Environments

Achieving high specificity for a target biomolecule within the crowded and complex environment of a living cell is a primary challenge for small-molecule probes. nih.gov Non-specific binding of tetramethylrhodamine-based probes to unintended cellular components can lead to high background signals, reducing image contrast and potentially leading to misinterpretation of the data. nih.gov For instance, many commonly used fluorescent probes are not specific for any single type of reactive oxygen species (ROS), which can complicate studies of cellular redox biology.

The physicochemical properties of the dye itself can contribute to off-target interactions. Researchers are developing strategies to improve specificity, such as modifying the fluorophore structure to favor a non-fluorescent, cell-permeable state that becomes fluorescent only upon binding to its intended target. nih.gov One such approach involves exploiting the neighboring group effect in certain rhodamine isomers to stabilize the hydrophobic, non-fluorescent spirolactone form, which enhances cell permeability and reduces non-specific staining. nih.gov This strategy allows for high-contrast imaging at low nanomolar concentrations. nih.gov However, developing probes that can chemically distinguish between structurally similar analytes, such as different thiol-containing molecules in the cell, remains a significant hurdle. nih.gov

Advancements in Integration with Emerging Imaging Technologies

Tetramethylrhodamine and its derivatives are being successfully integrated with a variety of advanced and emerging imaging technologies, pushing the boundaries of biological visualization. Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, have particularly benefited from the photophysical properties of rhodamine-based dyes. biorxiv.org

Techniques such as Stimulated Emission Depletion (STED) microscopy, (d)STORM (direct Stochastic Optical Reconstruction Microscopy), and PALM (Photoactivated Localization Microscopy) rely on bright, photostable dyes that can be switched between fluorescent and dark states. biorxiv.orgmayoclinic.org TMR analogues and the broader family of Janelia Fluor® dyes, which are based on the rhodamine scaffold, have proven to be exceptionally well-suited for these methods, enabling imaging with resolutions down to the nanometer scale. biorxiv.orgnih.gov For example, STED nanoscopy using rhodamine probes has achieved a resolution capable of discerning the 23 nm diameter of a microtubule in living cells. nih.gov

Future progress will likely involve the development of TMR derivatives optimized for multi-color and three-dimensional super-resolution imaging, allowing for the simultaneous visualization of multiple proteins and their interactions at the nanoscale. thermofisher.com The combination of optical imaging with other modalities, such as ultrasound, also presents a promising future direction for creating synergistic imaging systems with both high sensitivity and high resolution. nih.gov

Table 2: Integration of Tetramethylrhodamine (TMR) Dyes with Emerging Imaging Modalities

| Imaging Technology | Principle | Role/Advantage of TMR-based Dyes | Reference(s) |

| STED Microscopy | A focused laser depletes fluorescence in the outer region of the excitation spot, narrowing the effective imaging area. | Brightness and photostability allow for high-resolution imaging in living cells. nih.gov | nih.gov |

| STORM/dSTORM | Stochastically activates and localizes individual photoswitchable fluorophores to reconstruct a high-resolution image. | Bright, photoswitchable derivatives enable precise single-molecule localization. | biorxiv.org |

| PALM | Uses photoactivatable fluorescent probes that are switched 'on' by a specific wavelength of light for localization. | Photoactivatable derivatives of the rhodamine scaffold have been developed for PALM. biorxiv.orgmayoclinic.org | biorxiv.orgmayoclinic.org |

| Single-Molecule FRET | Measures distance changes by monitoring energy transfer between two different fluorophores (e.g., fluorescein (B123965) and TMR). | TMR is a common acceptor fluorophore used to study the structure and dynamics of biomolecules. cgohlke.com | cgohlke.com |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the molecular environment. | Provides an additional layer of information for monitoring enzyme activity and molecular interactions. cgohlke.com | cgohlke.com |

Rational Design Principles for Next-Generation Tetramethylrhodamine Thiocyanate (B1210189) Cation Derivatives

The development of new and improved TMR derivatives is increasingly guided by rational design principles, moving away from trial-and-error synthesis. thermofisher.compotentiometricprobes.com This approach leverages computational chemistry and a deep understanding of structure-property relationships to create fluorophores with tailored characteristics. nih.govpotentiometricprobes.com

Key strategies in the rational design of rhodamine analogues include:

Tuning Electronic Properties: Modifying the electron-donating and -withdrawing groups on the xanthene core of the rhodamine structure can precisely control the absorption and emission wavelengths. thermofisher.com This allows for the creation of a palette of colors from a single molecular scaffold. thermofisher.compotentiometricprobes.com

Controlling Spirolactonization: The equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactone form is critical for cell permeability and creating "fluorogenic" probes that light up upon target binding. nih.gov Chemical modifications can shift this equilibrium to favor the non-fluorescent state until the desired interaction occurs. nih.gov

Extending Conjugation: Increasing the pi-conjugated system of the fluorophore is a common strategy to shift the emission to longer wavelengths, including the near-infrared (NIR) region, which allows for deeper tissue penetration. wikipedia.org

Computational Modeling: Quantum chemical methods, such as time-dependent density functional theory (TDDFT), are used to predict the spectroscopic properties of new probe designs before they are synthesized. cgohlke.comnih.gov This accelerates the development process by screening potential candidates in silico. nih.gov

These design principles are enabling the creation of next-generation TMR derivatives with enhanced brightness, greater photostability, improved specificity, and emission profiles tailored for specific applications and instrumentation. potentiometricprobes.com

Table 3: Rational Design Strategies for TMR Derivatives

| Design Principle | Objective | Example Approach | Reference(s) |

| Wavelength Tuning | To create a palette of colors and shift emission to the near-infrared. | Extending the pi-conjugated system of the xanthene core; hybridization with other fluorophores. wikipedia.org | thermofisher.comwikipedia.org |

| Enhancing Fluorogenicity | To reduce background signal and improve image contrast. | Modifying the structure to favor the non-fluorescent spirolactone form in the unbound state. nih.gov | nih.gov |

| Improving Cell Permeability | To facilitate entry into live cells for intracellular imaging. | Increasing the hydrophobicity of the probe, often by promoting the spirolactone form. nih.gov | nih.gov |

| Computational Prediction | To accelerate the discovery of new probes with desired properties. | Using quantum chemical methods (e.g., TDDFT) to predict absorption/emission spectra. nih.gov | cgohlke.comnih.gov |

Expanding Applications in Diverse Academic Disciplines

While the primary application of tetramethylrhodamine thiocyanate cation is in biological imaging, its utility is expanding into a variety of other scientific fields. The robust photophysical properties and versatile chemistry of TMR make it a valuable tool for researchers across multiple disciplines.

Neuroscience: TMR conjugated to dextrans serves as a sensitive anterograde neuroanatomical tracer to map neuronal projections in the brain. nih.govnih.gov Its ability to be transported along axons and fill the dendritic configurations of neurons allows for detailed visualization of neural circuits. nih.gov

Drug Delivery: The fluorescence of TMR is used to monitor the release of drugs from carrier systems, such as temperature-sensitive liposomes. nih.gov By encapsulating TMR within these nanocarriers, researchers can measure release kinetics with high temporal resolution, which is critical for developing effective drug delivery vehicles. nih.gov

Biophysical and Single-Molecule Studies: TMR is frequently used as a probe in single-molecule experiments to study the dynamics of biological processes. biorxiv.orgnih.gov For example, its self-quenching properties can report on conformational changes in proteins like kinases and the dissociation of DNA replication machinery. biorxiv.orgnih.gov It is also a workhorse fluorophore for single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies that measure molecular distances and dynamics. cgohlke.comnih.gov

Materials Science: The properties of TMR are being explored in the context of novel materials. For example, it has been used in the development of polymeric films and hydrogels, where its fluorescence can report on the material's integrity or environment. sigmaaldrich.com

Tissue Engineering: In the development of engineered tissues, TMR-labeled phalloidin (B8060827) is used to stain the actin cytoskeleton of cells grown on scaffolds. acs.org This allows researchers to validate cell seeding, viability, and organization within the engineered construct. acs.org

Enzyme Activity Assays: TMR is often paired with a quencher molecule in fluorescence resonance energy transfer (FRET)-based probes to detect enzyme activity. nih.gov Cleavage of a specific substrate by an enzyme separates the TMR from the quencher, resulting in a detectable fluorescent signal that is proportional to enzyme activity. nih.gov

Photodynamic Therapy (PDT): While not a primary application, rhodamine derivatives possess properties of photosensitizers—molecules that produce cell-killing reactive oxygen species upon light activation. nih.govwikipedia.orgcancer.gov Research into new photosensitizers for PDT, a treatment for cancer and other diseases, could represent a future direction for specifically designed TMR derivatives. nih.govcancer.govclevelandclinic.org

The continued development of TMR-based probes, driven by rational design and a deeper understanding of their photophysics, promises to further broaden their impact across the scientific landscape.

Q & A

Q. Methodological Adjustments :

- Quencher Mitigation : Add antioxidants (e.g., 1–5 mM ascorbate) to scavenge ROS generated by rhodamine’s excited state .

- Solvent Selection : Use low-polarity solvents (e.g., DMSO) to stabilize the thiocyanate ligand and reduce aggregation-induced quenching .

- Two-Photon Excitation : Employ near-IR lasers (e.g., 800 nm) to minimize photodamage, leveraging TRTC’s broad absorption profile .

Advanced: What analytical workflows validate TRTC’s purity and structural integrity in novel coordination complexes?

A multi-technique approach is essential:

Elemental Analysis (CHNS) : Confirm stoichiometry (e.g., %N for thiocyanate quantification) .

Magnetic Susceptibility : Detect paramagnetic impurities (e.g., trace Mn²⁺) via SQUID magnetometry .

Luminescence Profiling : Compare emission spectra (λem ≈ 580 nm) with literature to identify ligand-field perturbations .

HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate and quantify TRTC from degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.